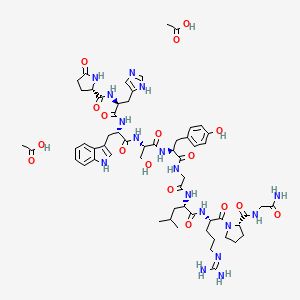
309247-84-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCAP is a highly conserved nonapeptide, first isolated from the pericardial organs of the shore crab Carcinus maenas . It plays a role in regulating the heartbeat and also modulates the neuronal activity in other arthropods .
Molecular Structure Analysis
The molecular formula of CCAP is C42H58N10O12S2 . The sequence of the peptide is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys, with a disulfide bridge between Cys3 and Cys9 .Physical And Chemical Properties Analysis
CCAP has a molecular weight of 959.1 . It is soluble in DMSO at a concentration of 50 mg/mL (52.13 mM), but it is insoluble in water .Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis : This compound has been explored in the context of inorganic nanoparticle synthesis, which is crucial for advancements in industries such as electronics. Nanoparticles have applications in semiconductors and other high-tech areas (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects : The compound's use in research has broader implications for addressing ethical, legal, and social aspects of scientific research. This is particularly relevant in emerging fields such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Impact on Scientific Research Process : The use of this compound may contribute to discussions on the overall scientific research process, including its societal benefits and the need for ethical considerations in scientific advancements (Press, 2013).
Data Sharing in Scientific Research : This compound's research involves data-intensive studies, highlighting the importance of data sharing for verification and extension of results. Data management is a critical aspect of modern scientific research (Tenopir et al., 2011).
Software Development for Scientific Applications : Research involving this compound necessitates the development and maintenance of specialized scientific software, often challenging due to the complexities involved (Appelbe, Moresi, Quenette, & Simter, 2007).
Hackathons for Scientific Discovery : The use of this compound in research might benefit from hackathons, which accelerate scientific discoveries and knowledge transfer by enhancing collaborative science (Ghouila et al., 2018).
Genetic Algorithms in Nanocluster Identification : Genetic algorithms have been applied in the identification of nanocluster structures in the context of research involving this compound, optimizing the analysis of complex structures (Logsdail, Li, & Johnston, 2012).
Applications in Nursing Science : The compound's research has implications for nursing science, particularly in the context of translational research, which applies scientific findings to clinical practice (Grady, 2010).
Integration of Complementary Medicine : The compound's research contributes to discussions on the integration of complementary and alternative medicine in conventional medical practices, guided by scientific research (Hess, 2002).
Big Data in Scientific Research : This compound's research involves the use of big data, exemplified by experiments generating large datasets for complex analytics, such as in particle physics research (Krishnan, 2020).
Petascale Computational Science : The research also encompasses petascale computing, using large-scale computational resources for scientific results at unprecedented scales (Saksena et al., 2009).
Safety and Hazards
Eigenschaften
CAS-Nummer |
309247-84-5 |
|---|---|
Molekularformel |
C₄₂H₅₈N₁₀O₁₂S₂ |
Molekulargewicht |
959.10 |
Sequenz |
One Letter Code: PFCNAFTGC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






